1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one
CAS No.: 820250-64-4
Cat. No.: VC16820273
Molecular Formula: C28H46OSn
Molecular Weight: 517.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820250-64-4 |
|---|---|
| Molecular Formula | C28H46OSn |
| Molecular Weight | 517.4 g/mol |
| IUPAC Name | 1-phenyl-4-(1-tributylstannylethenyl)oct-1-en-3-one |
| Standard InChI | InChI=1S/C16H19O.3C4H9.Sn/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14;3*1-3-4-2;/h6-10,12-13,15H,2-3,5,11H2,1H3;3*1,3-4H2,2H3; |
| Standard InChI Key | WNLQJHWOQCBHMC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CC1=CC=CC=C1 |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s structure consists of three key components:
-
Phenyl group: Attached to the octenone backbone, contributing aromatic stability and electronic effects.
-
Tributylstannyl group: A bulky organotin substituent on the ethenyl bridge, enhancing reactivity in metal-catalyzed reactions.
-
Conjugated enone system: A ketone (C=O) conjugated to an α,β-unsaturated carbonyl system, enabling participation in cycloadditions and nucleophilic attacks .
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₀OSn | |
| Molecular Weight | 432.56 g/mol | |
| Functional Groups | Ketone, ethenyl, tributylstannyl | |
| Conjugation | Extended π-system (C=O to C=C) |
Synthetic Methodologies
Reaction Sequence Hypothesis
-
Enone Formation:
-
Base-catalyzed condensation of phenylacetophenone derivatives with appropriate carbonyl precursors.
-
Example:
-
-
Tributylstannyl Ethenyl Installation:
-
Cross-coupling of a vinyl halide or triflate with tributyltin hydride under catalytic conditions.
-
Reactivity and Functional Group Interactions
Tributylstannyl Group Reactivity
The tributylstannyl moiety serves as a leaving group in Stille couplings, enabling carbon-carbon bond formation with aryl/alkenyl halides. Its bulkiness may influence regioselectivity in catalytic cycles .
Comparative Reactivity of Organotin Groups
| Group | Reactivity in Stille Coupling | Stability |
|---|---|---|
| Tributylstannyl | High (rapid transmetallation) | Moderate |
| Triphenylstannyl | Moderate | High |
| Trimethylstannyl | Low | Low |
Enone System Reactivity
The conjugated enone participates in:
-
Diels-Alder reactions: As a dienophile for cycloadditions with electron-rich dienes.
-
Nucleophilic additions: Michael additions to the α,β-unsaturated ketone.
Applications in Organic Synthesis and Materials Science
Cross-Coupling Reactions
The tributylstannyl group enables diverse applications:
-
Arylation: Coupling with aryl halides to form biaryl systems.
-
Alkenylation: Construction of extended π-conjugated systems for optoelectronic materials.
Example: Synthesis of Conjugated Polymers
Repeating units derived from this compound could be polymerized via Stille coupling to create materials with tailored electronic properties.
Pharmaceutical Intermediates
While direct biological activity data is limited, analogous organotin compounds exhibit:
-
Antimicrobial properties: Tributyltin derivatives inhibit bacterial growth.
-
Antioxidant activity: Phenolic derivatives (e.g., 4-(tributylstannyl)phenol) show radical scavenging.
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Structural Features | Key Applications |
|---|---|---|
| 1-(Tributylstannyl)-2-(trimethylsilyl)acetylene | Silyl-protected alkyne | Sonogashira coupling building blocks |
| 4-(Tributylstannyl)phenol | Phenolic tributylstannyl derivative | Antioxidant research |
| 2-(Tributylstannyl)-3-methylbutyne | Terminal alkyne with stannyl group | Polymer functionalization |
Unique Advantages of the Target Compound
-
Dual Reactivity: Combines enone and organotin functionalities for sequential transformations.
-
Solubility: Bulky tributylstannyl group enhances compatibility with organic solvents.
Challenges and Future Directions
Synthetic Limitations
-
Toxicity: Organotin byproducts require careful handling.
-
Regioselectivity: Competing pathways in Stille couplings may reduce yields.
Emerging Opportunities
-
Catalyst Development: Designing ligands to optimize tributylstannyl group transfer.
-
Biological Screening: Testing antimicrobial/anticancer activity in phenyl-enone hybrids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume